molecular formula C7H12ClNO2 B2603429 (1R,2R,4R)-rel-1-azabicyclo[2,2,1]heptane-2-carboxylic acid hydrochloride CAS No. 921755-46-6

(1R,2R,4R)-rel-1-azabicyclo[2,2,1]heptane-2-carboxylic acid hydrochloride

Cat. No.: B2603429
CAS No.: 921755-46-6
M. Wt: 177.63
InChI Key: WIPOZJQLXLSYNO-KGZKBUQUSA-N
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Description

(1R,2R,4R)-rel-1-azabicyclo[2,2,1]heptane-2-carboxylic acid hydrochloride is a bicyclic compound with a unique structure that makes it an interesting subject for chemical and pharmaceutical research

Properties

IUPAC Name

(2R,4R)-1-azabicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c9-7(10)6-3-5-1-2-8(6)4-5;/h5-6H,1-4H2,(H,9,10);1H/t5-,6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPOZJQLXLSYNO-KGZKBUQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC1CC2C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C[C@H]1C[C@@H]2C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,4R)-rel-1-azabicyclo[2,2,1]heptane-2-carboxylic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as cyclohexanone and ammonia.

    Cyclization: The key step involves the cyclization of the intermediate to form the bicyclic structure. This is usually achieved through a series of reactions including condensation and reduction.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

    Batch Reactors: Utilizing batch reactors for precise control over reaction conditions.

    Purification: Employing techniques such as crystallization and recrystallization to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,4R)-rel-1-azabicyclo[2,2,1]heptane-2-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the hydrochloride group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

SARS-CoV-2 Inhibition

Recent studies have highlighted the potential of bicyclic compounds similar to (1R,2R,4R)-rel-1-azabicyclo[2,2,1]heptane-2-carboxylic acid hydrochloride as inhibitors of viral proteases. For instance, compounds that share structural characteristics have been shown to inhibit the main protease (Mpro) of SARS-CoV-2 effectively. Such inhibitors are crucial for developing antiviral therapies targeting COVID-19 and other coronaviruses .

Neurological Research

This compound has been investigated for its effects on nicotinic acetylcholine receptors (nAChRs), particularly the alpha7 subtype. Compounds with similar azabicyclic structures have demonstrated selective agonistic activity at these receptors, which are implicated in cognitive function and neuroprotection . This suggests that this compound could be explored further for treating neurodegenerative diseases or cognitive disorders.

Table 1: Summary of Research Findings

StudyFocusKey Findings
SARS-CoV-2 Mpro InhibitionIdentified compounds with similar structures as effective inhibitors of Mpro with low Ki values.
Alpha7 nAChR ActivityDemonstrated that azabicyclic compounds can act as potent agonists for alpha7 nAChRs in vitro and in vivo.

Pharmacological Insights

The pharmacokinetics of this compound suggest favorable absorption characteristics when modified appropriately. Analogous compounds have shown improved bioavailability and metabolic stability in animal models, indicating that modifications to this compound could enhance its therapeutic efficacy .

Mechanism of Action

The mechanism of action of (1R,2R,4R)-rel-1-azabicyclo[2,2,1]heptane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R,4R)-rel-1-azabicyclo[2,2,1]heptane-3-carboxylic acid hydrochloride: Similar structure but with a different position of the carboxylic acid group.

    (1R,2R,4R)-rel-1-azabicyclo[2,2,1]heptane-2-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid group.

Uniqueness

(1R,2R,4R)-rel-1-azabicyclo[2,2,1]heptane-2-carboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility and reactivity compared to similar compounds.

Biological Activity

(1R,2R,4R)-rel-1-azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride (CAS No. 921755-46-6) is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is structurally related to various bioactive molecules and has been investigated for its pharmacological properties.

  • Molecular Formula : C7H12ClNO2
  • Molecular Weight : 177.63 g/mol
  • Appearance : White to off-white crystalline powder
  • Solubility : Soluble in water and organic solvents

Biological Activity Overview

Research indicates that (1R,2R,4R)-rel-1-azabicyclo[2,2,1]heptane-2-carboxylic acid hydrochloride exhibits several biological activities, including:

  • Antiviral Properties :
    • The compound has been explored as a potential inhibitor of the SARS-CoV-2 main protease (Mpro), which is crucial for viral replication. In vitro studies have demonstrated that derivatives of this compound can inhibit Mpro activity, suggesting its utility in antiviral drug development .
  • Enzyme Inhibition :
    • Studies have shown that certain analogs of this compound exhibit selective inhibition against various proteases, including serine and cysteine proteases. These findings are significant for developing therapeutic agents targeting protease-related diseases .
  • Potential Neuroprotective Effects :
    • Preliminary data suggest that bicyclic compounds similar to (1R,2R,4R)-rel-1-azabicyclo[2,2,1]heptane-2-carboxylic acid may possess neuroprotective properties, potentially useful in treating neurodegenerative disorders .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Antiviral ActivityInhibition of SARS-CoV-2 Mpro
Enzyme InhibitionSelective inhibition of various proteases
NeuroprotectivePotential protective effects on neurons

Case Study: SARS-CoV-2 Main Protease Inhibition

In a study focusing on the inhibition of the SARS-CoV-2 Mpro, it was found that certain derivatives of (1R,2R,4R)-rel-1-azabicyclo[2,2,1]heptane-2-carboxylic acid exhibited promising antiviral properties with an IC50 value indicating effective inhibition at low concentrations. The structure-activity relationship (SAR) analyses revealed that modifications at specific positions on the bicyclic framework could enhance binding affinity and selectivity towards the target enzyme .

Q & A

Q. What are the critical synthetic steps and purification methods for (1R,2R,4R)-rel-1-azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride?

The synthesis typically involves oxidation of a bicyclic precursor using NaIO₄/RuCl₃ in a mixed solvent system (acetonitrile/CCl₄/H₂O), followed by extraction and acid-base workup. For example, after 6 hours of oxidation, the product is extracted with dichloromethane, neutralized with NaOH, acidified with HCl, and purified via flash chromatography (dichloromethane/ethyl acetate) to achieve 57% yield . Key challenges include minimizing side reactions during oxidation and optimizing extraction efficiency.

Q. How is the compound characterized to confirm structural integrity and purity?

Primary characterization relies on ¹H NMR and HPLC . NMR analysis of intermediates (e.g., bicyclic carboxylic acids) verifies stereochemistry and functional groups, while HPLC ensures >97% purity. For derivatives like N-benzoyl analogs, comparison with literature NMR data is critical . Mass spectrometry (MS) and elemental analysis further validate molecular weight and composition.

Advanced Research Questions

Q. What strategies resolve stereochemical inconsistencies in bicyclic proline analog synthesis?

Stereoselective synthesis can be achieved via asymmetric homologation of chiral ketones followed by intramolecular SN2 cyclization . For instance, starting from (R)-2-substituted-4-piperidone, this method avoids intermediate purification and achieves high diastereomeric excess (>90%) . Computational modeling (e.g., DFT studies) can predict transition states to rationalize stereochemical outcomes and guide reagent selection.

Q. How do solvent systems and reaction conditions impact yield in green synthesis approaches?

Using water-acetonitrile-CCl₄ mixtures enhances oxidative efficiency by balancing polarity and solubility. Evidence shows that increasing water content improves RuCl₃-catalyzed oxidation rates but may reduce product stability . Alternative green solvents (e.g., ethanol/water) in related syntheses reduce toxicity while maintaining ~90% yield .

Q. How can researchers address contradictions in reported yields for bicyclic proline derivatives?

Discrepancies often arise from variations in workup protocols (e.g., extraction volume, acidification pH). For example, incomplete neutralization during extraction can lead to product loss. Systematic optimization (e.g., adjusting NaOH molarity or extraction cycles) is recommended . Comparative studies using standardized protocols (e.g., fixed RuCl₃ loading or temperature) are critical for reproducibility.

Methodological Considerations

Q. What analytical techniques differentiate diastereomers of bicyclic proline derivatives?

  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) resolves enantiomers using hexane/isopropanol gradients.
  • Vibrational Circular Dichroism (VCD) provides absolute configuration by comparing experimental and calculated spectra .
  • X-ray crystallography confirms solid-state stereochemistry, as seen in related bicyclo[2.2.1]heptane structures .

Q. How is the hydrochloride salt form stabilized during synthesis?

Acidification with 1 M HCl followed by lyophilization ensures salt formation. Stability studies (TGA/DSC) show that storage under anhydrous conditions at -20°C prevents hydrolysis. For hygroscopic analogs, co-crystallization with counterions (e.g., oxalate) improves stability .

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